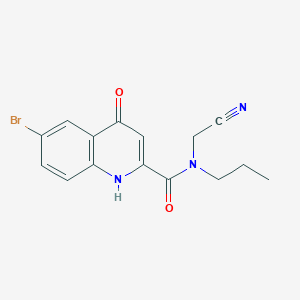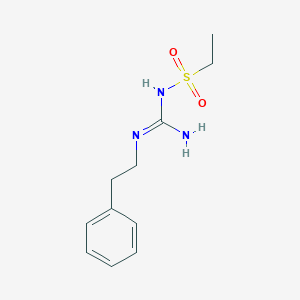
N-(N-phenethylcarbamimidoyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(N-phenethylcarbamimidoyl)ethanesulfonamide, commonly known as PACAP, is a neuropeptide that plays a crucial role in various physiological processes. It was first discovered in the early 1980s and has since been extensively studied for its potential therapeutic applications. PACAP has been found to have a wide range of effects on the nervous, endocrine, and immune systems, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
PACAP exerts its effects by binding to specific receptors on the cell surface, including PAC1, VPAC1, and VPAC2 receptors. Activation of these receptors leads to the activation of various signaling pathways, including the cAMP and MAPK pathways, which regulate cellular processes such as gene expression, cell proliferation, and differentiation.
Biochemical and Physiological Effects:
PACAP has a wide range of biochemical and physiological effects on various systems in the body. It has been found to regulate the release of hormones from the pituitary gland, including growth hormone and prolactin. It also regulates the release of neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. PACAP has been shown to have vasodilatory effects on blood vessels, which can improve blood flow and oxygen delivery to tissues.
Avantages Et Limitations Des Expériences En Laboratoire
PACAP has several advantages as a research tool, including its ability to regulate various physiological processes and its potential therapeutic applications. However, there are also limitations to its use, including its high cost and the difficulty of synthesizing and purifying the peptide.
Orientations Futures
There are several future directions for research on PACAP, including its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Other potential applications include the treatment of cardiovascular diseases and cancer. Further research is needed to fully understand the mechanisms of action of PACAP and its potential therapeutic applications.
Méthodes De Synthèse
PACAP can be synthesized using solid-phase peptide synthesis, which involves the stepwise assembly of amino acids on a resin support. The process involves coupling protected amino acids to the resin support, followed by deprotection and cleavage of the peptide from the resin. The resulting peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product.
Applications De Recherche Scientifique
PACAP has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer. Research has shown that PACAP has neuroprotective effects and can promote nerve cell survival and regeneration. It has also been found to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
1-ethylsulfonyl-2-(2-phenylethyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-2-17(15,16)14-11(12)13-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXMTXFADSMIPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC(=NCCC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


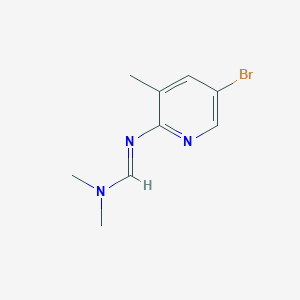
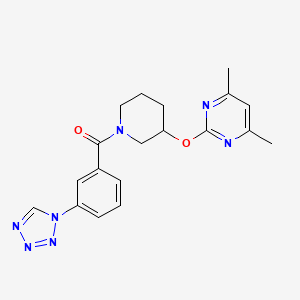
![1-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2622148.png)
![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2622151.png)
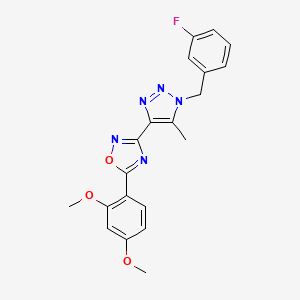
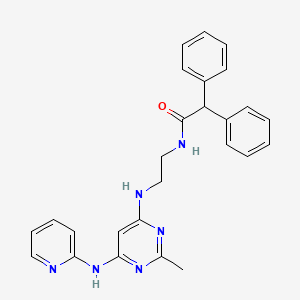
![methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate](/img/structure/B2622154.png)
![2-amino-N-(4-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2622156.png)

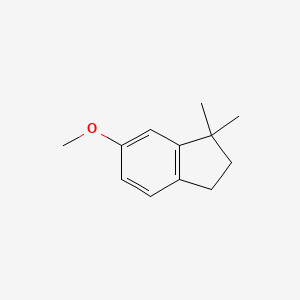
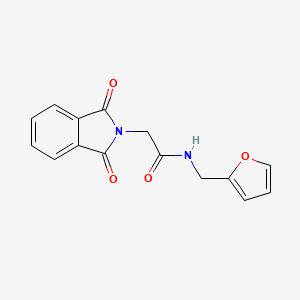
![2-[4-(4-chlorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2622164.png)
